molecular formula C7H12N2O2 B1474626 Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone CAS No. 1692780-87-2

Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone

Cat. No.: B1474626
CAS No.: 1692780-87-2
M. Wt: 156.18 g/mol
InChI Key: ZGTQORYJJIQHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone (CAS 1692780-87-2) is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It features a ketone linker connecting two nitrogen-containing heterocycles: an azetidine and a 3-hydroxyazetidine ring . As a building block featuring the azetidine scaffold, this compound is of significant interest in medicinal chemistry and drug discovery research. Azetidines are increasingly valued as saturated bioisosteres for common functional groups, and their incorporation into molecules can favorably influence properties such as potency, metabolic stability, and solubility . The presence of two azetidine rings and multiple hydrogen bond donors/acceptors in this structure makes it a versatile intermediate for constructing more complex molecules. Compounds with similar azetidine-hydroxyazetidine motifs have been investigated in the development of potential therapeutics for a range of conditions, including inflammatory diseases . Researchers may utilize this ketone as a core scaffold for library synthesis or as a precursor for further functionalization. Please handle with care and consult the Safety Data Sheet prior to use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

azetidin-3-yl-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-6-3-9(4-6)7(11)5-1-8-2-5/h5-6,8,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTQORYJJIQHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound’s interaction with its targets, its effect on biochemical pathways, and its pharmacokinetics would depend on its specific structure and the functional groups it contains. Generally, these types of compounds can interact with various enzymes, receptors, or other proteins in the body, leading to changes in cellular processes or functions. The exact effects would depend on the specific targets and pathways involved .

The compound’s bioavailability, or how well it is absorbed and utilized in the body, would depend on factors such as its solubility, stability, and the presence of any functional groups that might affect its absorption, distribution, metabolism, and excretion (ADME properties) .

The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or substances. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Biochemical Analysis

Biochemical Properties

Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions with enzymes such as monoacylglycerol lipase (MAGL) have been studied extensively. MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol into arachidonic acid and glycerol. By inhibiting MAGL, this compound can elevate levels of 2-arachidonoylglycerol, thereby affecting cannabinoid receptor signaling pathways.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of MAGL leads to increased levels of 2-arachidonoylglycerol, which activates cannabinoid receptors CB1 and CB2. This activation can result in changes in mood, appetite, pain perception, and inflammation. Additionally, the compound’s impact on gene expression and cellular metabolism can lead to alterations in cellular energy balance and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of MAGL, inhibiting its activity and preventing the degradation of 2-arachidonoylglycerol. This inhibition leads to elevated levels of 2-arachidonoylglycerol, which in turn activates cannabinoid receptors and modulates various physiological processes. The compound’s effects on gene expression are mediated through its influence on signaling pathways and transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration. Its activity may decrease over time due to degradation processes. Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular signaling pathways and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit MAGL and elevate levels of 2-arachidonoylglycerol without causing significant adverse effects. At higher doses, the compound may induce toxic or adverse effects, such as synaptic depression, altered sleep patterns, and decreased electroencephalogram gamma power. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of MAGL affects the metabolic flux of 2-arachidonoylglycerol and arachidonic acid. This alteration in metabolic pathways can lead to changes in metabolite levels and energy balance within cells. The compound’s interactions with other enzymes and cofactors may also influence its metabolic fate and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is likely transported by specific transporters or binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues can affect its localization and accumulation, influencing its overall efficacy and impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of azetidine derivatives, characterized by a four-membered nitrogen-containing ring. The specific structural features contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. Preliminary studies suggest that it may modulate enzymatic activity and influence cellular signaling pathways. Ongoing research aims to elucidate the precise molecular targets involved in its pharmacological effects .

In Vitro Studies

In vitro evaluations have demonstrated that azetidin derivatives can exhibit significant biological activities, including:

  • Antitumor Activity : Compounds structurally related to azetidin have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies indicate that certain azetidine derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways .
  • Enzyme Inhibition : Research has identified the potential of azetidine-based compounds as inhibitors of specific enzymes, such as heat shock protein 90 (HSP90), which plays a critical role in cancer cell survival . The binding affinity and inhibitory potency are crucial for their therapeutic efficacy.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and safety profiles of azetidine derivatives. For example, maximum tolerated doses (MTD) were established for related compounds in severe combined immunodeficiency (SCID) mice, indicating their potential for further development in clinical settings .

Case Studies

  • Antitumor Efficacy : A study investigated the effects of an azetidine derivative on SCID mice implanted with human tumor xenografts. The compound demonstrated significant tumor reduction compared to control groups, suggesting its potential as an anticancer agent .
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of azetidine derivatives in models of neurodegeneration. Results indicated that these compounds could cross the blood-brain barrier and exert protective effects against neuronal cell death .

Data Summary

The following table summarizes key findings from various studies on azetidin derivatives:

Study FocusBiological ActivityModel UsedKey Findings
Antitumor ActivityInduction of apoptosisHuman tumor xenograftsSignificant tumor reduction observed
Enzyme InhibitionHSP90 inhibitionIn vitro assaysHigh binding affinity and inhibitory potency
NeuroprotectionProtection against cell deathAnimal modelsAbility to cross blood-brain barrier

Scientific Research Applications

Pharmacological Applications

Azetidine derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory and analgesic effects. The compound has shown promise as a potential therapeutic agent due to its structural similarity to known bioactive molecules.

1.1 Anti-inflammatory Properties
Research indicates that azetidine compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Studies have demonstrated that azetidine derivatives can serve as effective anti-inflammatory agents, making them candidates for treating conditions such as arthritis and other inflammatory disorders .

1.2 Antitumor Activity
Recent studies have highlighted the antitumor potential of azetidine derivatives. For instance, compounds structurally related to azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone have been evaluated in vivo for their efficacy against small-cell lung cancer models. These compounds achieved significant tumor regression at tolerable dosages, suggesting that they may serve as effective chemotherapeutic agents .

Synthetic Methodologies

The synthesis of azetidine derivatives, including this compound, often involves various chemical reactions that enhance their bioactivity.

2.1 Synthesis Techniques
A common synthetic route involves the Horner–Wadsworth–Emmons (HWE) reaction, which allows for the formation of substituted alkene products from aldehydes and ketones with phosphonate esters. This method has been effectively utilized to prepare azetidine derivatives with high yields .

2.2 Characterization of Compounds
Characterization techniques such as NMR and IR spectroscopy are essential for confirming the structure of synthesized compounds. For example, the IR spectrum of synthesized azetidine derivatives often displays characteristic absorption bands that indicate functional groups present in the molecule .

Case Studies and Research Findings

Several studies have documented the applications and effects of azetidine derivatives in various contexts.

3.1 In Vivo Studies
In a study involving severe combined immunodeficiency (SCID) mice, compounds related to this compound were administered at varying doses to evaluate their maximum tolerated dose (MTD) and antitumor efficacy. The results indicated that specific doses led to significant tumor regression without substantial toxicity .

3.2 Structure-Based Drug Design
The design of new azetidine derivatives has also been guided by structure-based approaches, which utilize computational methods to predict the binding affinity and activity of these compounds against specific biological targets. Such approaches have led to the identification of novel compounds with enhanced pharmacological profiles .

Comparative Data Table

Application AreaDescriptionKey Findings
Anti-inflammatoryInhibition of COX enzymesEffective in reducing inflammation-related pain
Antitumor ActivityEfficacy against cancer cellsSignificant tumor regression observed in vivo
Synthesis MethodologiesHWE reaction and other synthetic routesHigh yields and successful characterization
Structure-Based DesignComputational prediction of drug activityIdentification of novel bioactive compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features
Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone C₇H₁₀N₂O₂ 170.17 Not reported Bicyclic azetidine, hydroxyl group
Thiazol-2-ylmethanone () C₁₁H₁₆N₄OS 252.34 Not reported Thiazole ring, piperazine-azetidine linkage
(3-Hydroxyazetidin-1-yl)(1-methylindol-6-yl)methanone () C₁₃H₁₄N₂O₂ 230.26 Not reported Indole substitution, methyl group
Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone () C₈H₁₁F₃N₂O₂ 230.18 Not reported Trifluoromethyl group, hydroxyl-azetidine

Key Observations :

  • Fluorinated derivatives () exhibit enhanced lipophilicity, which may influence blood-brain barrier penetration.
  • Indole-containing analogues () introduce aromaticity, likely affecting π-π stacking interactions in receptor binding.

Key Observations :

  • Low yields (e.g., 28% in ) are common due to steric hindrance in bicyclic systems.
  • Use of coupling agents like EDCI-HCl and OxymaPure® is prevalent for amide/ketone bond formation.

Table 3: Pharmacological Profiles

Compound Target/Application Activity (IC₅₀/EC₅₀) Notes
This compound () mGlu5 receptor (VU0405398) Not reported Allosteric agonist; enhances CNS activity
Benzooxadiazole-sulfonyl derivative () Cannabinoid receptors IC₅₀ = 5 µM Moderate affinity for CB1/CB2 receptors
Thiazole-piperazine analogue () Monoacylglycerol lipase (MAGL) Not reported Potential PET tracer for neurodegenerative diseases

Key Observations :

  • Substitution with aromatic groups (e.g., thiazole in ) improves enzyme inhibition potency.
  • Fluorination () and hydroxylation () modulate metabolic stability and solubility.

Stability and Metabolic Considerations

  • Hydroxyl groups (e.g., in ) enhance aqueous solubility but may increase susceptibility to glucuronidation.
  • Fluorinated derivatives () resist oxidative metabolism, extending half-life.

Preparation Methods

Amidation of Carboxylic Acid with Azetidine Derivatives

One of the principal synthetic routes to azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone involves amidation of a carboxylic acid intermediate with azetidine or hydroxy-substituted azetidine derivatives.

  • General Reaction Conditions:

    • The carboxylic acid compound is reacted with azetidine or 3-hydroxyazetidine using coupling reagents such as:
      • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDCI)
      • 1,3-Dicyclohexylcarbodiimide (DCC)
      • 1,1-Carbonyl diimidazole
    • The reaction is typically performed in aprotic solvents like acetonitrile, dimethylformamide (DMF), or dichloromethane.
    • Bases such as triethylamine, 4-dimethylaminopyridine (DMAP), pyridine, or N-methylmorpholine may be used to facilitate amidation.
    • Temperature is generally maintained at room temperature or slightly elevated (warm temperature).
    • Reaction times can range from several hours to overnight.
  • Procedure Example:

    • Dissolve the carboxylic acid intermediate in anhydrous dichloromethane.
    • Add EDCI and hydroxyazetidine along with triethylamine at 0°C.
    • Stir the mixture at room temperature for 20–24 hours.
    • After completion, the reaction mixture is washed with aqueous sodium chloride solution.
    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
    • Purification is achieved via column chromatography to isolate the target amide compound.
  • Yields and Physical State:

    • Yields typically range from 70% to over 90%, resulting in colorless oils or white solids depending on the substituents and purification methods.

Reduction and Functional Group Transformations

Subsequent to amidation, further modifications such as reduction of intermediates or deprotection steps may be employed to obtain the final compound.

  • Reduction with Lithium Aluminum Hydride (LiAlH4):

    • The amide intermediate can be reduced to the corresponding amine or alcohol derivative.
    • Reaction is performed in anhydrous tetrahydrofuran (THF) at low temperatures (e.g., -78°C) initially, then warmed to room temperature.
    • Reaction duration is typically 4 hours.
    • Quenching is done cautiously with aqueous sodium hydroxide solution at 0°C.
    • Workup includes filtration through celite, extraction with dichloromethane, washing with brine, drying, and concentration.
  • Hydrogenation:

    • Catalytic hydrogenation using 10% palladium on carbon in ethyl acetate/methanol solvent mixtures at room temperature under hydrogen atmosphere overnight can be used for deprotection or saturation of double bonds.
    • Post-reaction filtration and concentration yield the desired product.

Ester Hydrolysis to Carboxylic Acid Intermediates

Prior to amidation, ester hydrolysis is a common step to obtain the carboxylic acid precursor.

  • Hydrolysis Conditions:
    • Esters are dissolved in ethanol and treated with aqueous sodium hydroxide solution.
    • The reaction mixture is stirred at elevated temperatures (e.g., 80°C) for 2 hours.
    • After cooling, the solvent is removed under reduced pressure.
    • Acidification with hydrochloric acid at low temperature (0°C) to pH ~5 precipitates the carboxylic acid.
    • The solid is filtered, washed, and dried to yield the acid intermediate.

Purification and Characterization

  • Purification Techniques:

    • Column chromatography on silica gel using solvent gradients such as ethyl acetate/hexanes or dichloromethane/methanol.
    • Crystallization from solvent mixtures like ethyl acetate/petroleum ether.
    • Drying under reduced pressure.
  • Characterization:

    • Thin-layer chromatography (TLC) is used to monitor reaction progress.
    • LC-MS and NMR spectroscopy confirm molecular weight and structure.
    • Yields and purity are reported based on isolated solid or oil.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents & Conditions Solvent(s) Temperature Yield (%) Notes
1 Ester Hydrolysis NaOH (aq), EtOH, reflux 2 h Ethanol + aqueous NaOH 80°C ~85 Acidification with HCl to isolate acid
2 Amidation Carboxylic acid + 3-hydroxyazetidine + EDCI + base DCM, MeCN, or DMF 0°C to RT 70–92 Base: triethylamine or DMAP
3 Catalytic Hydrogenation Pd/C, H2 gas, ethyl acetate/methanol Ethyl acetate + methanol RT, overnight ~90 Deprotection or reduction step
4 Reduction with LiAlH4 LiAlH4 in THF, quench with NaOH (aq) Anhydrous THF -78°C to RT ~79 Careful quenching and workup
5 Purification Silica gel chromatography or crystallization Various solvents Ambient N/A Ensures purity and isolation

Research Findings and Observations

  • The amidation step is critical and benefits from the use of carbodiimide coupling reagents, which efficiently activate the carboxylic acid for nucleophilic attack by azetidine derivatives.
  • The presence of a hydroxy group on the azetidine ring requires mild conditions to avoid side reactions such as esterification or ring opening.
  • Reduction steps using LiAlH4 must be carefully controlled due to the reactivity of the azetidine ring and potential over-reduction.
  • Hydrogenation under mild conditions is effective for removal of protecting groups or saturation of unsaturated bonds without affecting the azetidine ring integrity.
  • Purification via column chromatography is essential due to the formation of side products and to achieve high purity required for pharmaceutical applications.

Q & A

Q. Basic

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Expect signals for azetidine protons (δ 4.20–4.65 ppm) and hydroxy groups (broad singlet near δ 1.50–2.50 ppm). Carbonyl carbons appear at ~165–170 ppm .
  • HRMS : Confirm molecular ions (e.g., [M + Na]<sup>+</sup>), with calculated vs. observed mass accuracy within 0.0002 Da .
  • Melting point : Typically 164–172°C, indicating purity .

How can researchers address low yield challenges in the multi-step synthesis of this compound?

Q. Advanced

  • Optimize stoichiometry : Adjust molar ratios of reactants (e.g., 1:1.2 for azetidine:hydroxyazetidine) to reduce side products.
  • Catalyst screening : Test Pd(II) oxide or triethylamine to enhance coupling efficiency .
  • Temperature control : Maintain reactions at 0–25°C to prevent thermal degradation .
  • Purification : Use preparative HPLC for challenging separations, as seen in related azetidine derivatives .

What strategies are effective in resolving discrepancies in spectroscopic data during characterization?

Q. Advanced

  • Solvent effects : Compare NMR spectra in CDCl3 vs. DMSO-<i>d</i>6 to identify solvent-induced shifts .
  • Purity assessment : Validate via HPLC (≥98% purity) or HRMS to rule out impurities .
  • Dynamic NMR : Resolve overlapping signals by variable-temperature experiments .

What are the solubility characteristics of this compound, and how do they influence experimental design?

Q. Basic

  • High solubility : In polar aprotic solvents like DMF or DMSO (68–84 mg/mL), enabling homogeneous reaction conditions .
  • Low solubility : In water (<1 mg/mL), necessitating organic solvents for biological assays .
  • Implications : Choose DMSO for stock solutions and dilute into aqueous buffers for in vitro studies.

How can computational chemistry aid in predicting the reactivity or interactions of this compound?

Q. Advanced

  • DFT calculations : Model ground/excited-state dipole moments (µge) to predict solvatochromism or binding affinity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock .
  • Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

What analytical approaches are recommended for assessing the stability of this compound under various storage conditions?

Q. Advanced

  • Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light sensitivity : Store in amber vials at -20°C; analyze photodegradation products via LC-MS .
  • Oxidative stability : Use O2-sensitive assays (e.g., DPPH radical scavenging) to evaluate susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.